molecular formula C11H14O5 B12336417 2,3,5,6-Tetramethoxybenzaldehyde

2,3,5,6-Tetramethoxybenzaldehyde

Cat. No.: B12336417
M. Wt: 226.23 g/mol
InChI Key: KDHNIQSERXRSPO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethoxybenzaldehyde is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of four methoxy groups attached to a benzaldehyde core

Properties

IUPAC Name

2,3,5,6-tetramethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNIQSERXRSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethoxybenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,3,5,6-tetrahydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves similar methylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5,6-Tetramethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2,3,4,5-Tetramethoxybenzaldehyde
  • 2,3,5-Trimethoxybenzaldehyde
  • 2,4,5-Trimethoxybenzaldehyde

Comparison: 2,3,5,6-Tetramethoxybenzaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Biological Activity

2,3,5,6-Tetramethoxybenzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant research findings and data.

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 19229-99-1

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenged free radicals in vitro, showcasing a dose-dependent response.

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10085

This table illustrates the compound's ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radical levels, a common method for assessing antioxidant capacity.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens. A notable study evaluated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial applications.

Cytotoxic Effects

The cytotoxic potential of this compound was assessed using human cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The IC50 values suggest that this compound may selectively target cancer cells while sparing normal cells.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Natural Products explored the antioxidant effects of various methoxy-substituted benzaldehydes. It was found that this compound exhibited one of the highest DPPH scavenging activities among its analogs .
  • Antimicrobial Efficacy : Research conducted at a university laboratory investigated the antimicrobial effects of several benzaldehyde derivatives. The study concluded that this compound showed significant inhibition against Staphylococcus aureus and could be developed into a natural preservative .
  • Cytotoxicity Against Cancer Cells : A comprehensive study published in Cancer Letters assessed the cytotoxic effects of various methoxy-benzaldehydes on cancer cell lines. The findings indicated that this compound induced apoptosis in HeLa cells through reactive oxygen species generation
    3
    .

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